
synthesis pathway of N,N-Dimethyl-histidine-
OMe

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: N,N-Dimethyl-his-ome

CAS No.: 170227-64-2

Cat. No.: B554903

Get Quote

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-histidine-OMe

Introduction
N,N-Dimethyl-histidine methyl ester (N,N-Dimethyl-L-His-OMe) is a derivative of the naturally

occurring amino acid L-histidine, featuring a dimethylated alpha-amino group and a methyl-

esterified carboxyl group. This modification enhances its solubility and reactivity, making it a

valuable building block in various synthetic processes.[1] Researchers utilize this compound in

the development of peptide-based drugs, in studies of metabolic pathways and enzyme activity,

and as a precursor for complex bioactive molecules.[1][2] Its structure allows it to mimic natural

amino acids while possessing unique properties beneficial for medicinal chemistry applications.

[1]

This guide provides a comprehensive overview of a robust and widely applicable pathway for

the synthesis of N,N-Dimethyl-histidine-OMe. The narrative emphasizes the rationale behind

methodological choices, detailed experimental protocols, and the underlying chemical

mechanisms, designed for researchers and professionals in drug development and chemical

synthesis.
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Overall Synthetic Strategy
The most direct and efficient synthesis of N,N-Dimethyl-histidine-OMe is achieved through a

two-step process starting from L-histidine.

Esterification: The carboxylic acid functional group of L-histidine is first protected as a methyl

ester. This prevents its interference in the subsequent N-methylation step and increases the

starting material's solubility in organic solvents.

N,N-Dimethylation: The primary α-amino group of the resulting L-histidine methyl ester is

then exhaustively methylated to form the target tertiary amine using the Eschweiler-Clarke

reaction.

L-Histidine L-Histidine Methyl Ester

 Step 1: Esterification
 (SOCl₂, MeOH) N,N-Dimethyl-histidine-OMe

 Step 2: N,N-Dimethylation
 (HCHO, HCOOH) 

Click to download full resolution via product page

Caption: Overall two-step synthesis pathway for N,N-Dimethyl-histidine-OMe.

Part 1: Synthesis of L-Histidine Methyl Ester
The initial step involves the conversion of L-histidine to its corresponding methyl ester. The

most common and effective method is an acid-catalyzed Fischer-Speier esterification using

methanol as both the solvent and the reactant, with thionyl chloride (SOCl₂) as the acid

catalyst.[3]

Principle and Rationale: The Fischer Esterification
Expertise & Experience: Direct N-methylation of L-histidine is complicated by the presence of

the free carboxylic acid, which can participate in acid-base reactions and side reactions.

Esterification of the carboxyl group to a methyl ester is a critical prerequisite. Thionyl chloride is

an excellent choice as it reacts with methanol to generate hydrogen chloride (HCl) in situ,

which acts as the acid catalyst for the esterification.[3] This method avoids the direct handling

of gaseous HCl. The reaction is typically driven to completion by using a large excess of

methanol.[3][4]
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Experimental Protocol: Esterification of L-Histidine
This protocol is adapted from established literature procedures.[3][4]

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add L-histidine (e.g., 38.75 g, 240 mmol) and suspend it in methanol (500 ml).

Reagent Addition: Cool the stirred suspension in an ice bath (0 °C). Slowly add thionyl

chloride (e.g., 27.2 ml, 375 mmol) dropwise to the mixture. The addition is exothermic and

generates HCl gas.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

mixture to stir at room temperature for one hour.

Reflux: Heat the reaction mixture to reflux and maintain it for 16-48 hours. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase

such as MeOH/CH₂Cl₂ (3:7 v/v).[3]

Work-up and Isolation: Once the reaction is complete, concentrate the mixture to dryness

under reduced pressure (rotary evaporator). The resulting solid is L-histidine methyl ester

dihydrochloride.

Purification: The crude product can be purified by recrystallization. For instance, the

separated crystals can be washed with cold methanol, and additional product can be

obtained by adding diethyl ether to the methanolic filtrate.[4]

Data Summary: L-Histidine Esterification
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Parameter Value / Condition Source(s)

Starting Material L-Histidine [3][4]

Reagents
Methanol (MeOH), Thionyl

Chloride (SOCl₂)
[3][4]

Reaction Type Fischer-Speier Esterification [3]

Temperature 0 °C for addition, then reflux [3][4]

Reaction Time 16 - 48 hours [3][4]

Typical Yield >95% [3]

Product Form
Dihydrochloride salt (L-

Histidine-OMe · 2HCl)
[4][5]

Part 2: N,N-Dimethylation via the Eschweiler-Clarke
Reaction
With the carboxyl group protected, the α-amino group of L-histidine methyl ester can be

selectively dimethylated. The Eschweiler-Clarke reaction is the premier choice for this

transformation.

Principle and Rationale: The Eschweiler-Clarke Reaction
Expertise & Experience: The Eschweiler-Clarke reaction is a specialized reductive amination

that methylates primary or secondary amines to their corresponding tertiary amines using an

excess of formaldehyde and formic acid.[6][7] Its primary advantages are:

Exhaustive Methylation: The reaction proceeds efficiently to the tertiary amine stage.[8]

Prevention of Quaternization: Unlike methylation with alkyl halides (e.g., methyl iodide), the

mechanism does not allow for the formation of a quaternary ammonium salt, as a tertiary

amine cannot form the required iminium ion intermediate.[6]

High Yields and Simplicity: The reaction is typically high-yielding and uses inexpensive,

readily available reagents.
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Compatibility: The acidic conditions are compatible with the histidine moiety. The imidazole

ring nitrogens are protonated, which deactivates them towards methylation or side reactions

like the Pictet-Spengler cyclization, a known risk under other reductive amination conditions.

[9][10]

Trustworthiness (Self-Validating System): The reaction mechanism involves the formation of an

iminium ion, which is then irreversibly reduced by a hydride transfer from a formate ion. This

reduction step releases carbon dioxide gas, driving the reaction to completion.[6] The evolution

of CO₂ serves as a visual indicator that the reaction is proceeding.

Reaction Mechanism
The reaction proceeds through a two-step cycle that repeats for each methylation.

Imine Formation: The primary amine of histidine methyl ester attacks formaldehyde to form a

hemiaminal, which then dehydrates to an iminium ion.

Hydride Transfer: Formic acid acts as the hydride donor. The formate ion reduces the

iminium ion to a secondary amine, releasing CO₂ in the process.

Repeat: The newly formed secondary amine reacts with another equivalent of formaldehyde

and formic acid to yield the final tertiary amine.[10][11]
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Step 1: First Methylation

Step 2: Second Methylation

R-NH₂ (His-OMe)

[R-N⁺H=CH₂]

+ HCHO, - H₂O

HCHO

R-NHCH₃

+ HCOO⁻

HCOO⁻

CO₂ R-NHCH₃

[R-N⁺(CH₃)=CH₂]

+ HCHO, - H₂O

HCHO

R-N(CH₃)₂

+ HCOO⁻

HCOO⁻

CO₂
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Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.
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Experimental Protocol: N,N-Dimethylation
This is a general protocol for the Eschweiler-Clarke reaction, which should be optimized for the

specific substrate.[8]

Reaction Setup: In a round-bottom flask, dissolve the L-histidine methyl ester dihydrochloride

(1.0 eq) in water. Neutralize the solution carefully with a base (e.g., NaHCO₃ or NaOH) to

free the amine. Alternatively, start with the free base if it has been previously isolated.

Reagent Addition: To the free amine, add formic acid (e.g., ~3.0 eq) and an aqueous solution

of formaldehyde (37%, e.g., ~3.0 eq). The order of addition can be varied; some procedures

add the amine to the formaldehyde/formic acid mixture.[12]

Reaction Conditions: Heat the reaction mixture to 80-100 °C for several hours (e.g., 6-18 h).

[8] The reaction is often performed on a steam bath. The evolution of CO₂ should be

observed.

Work-up: Cool the reaction mixture to room temperature. Make the solution basic (pH > 10)

by adding a strong base like NaOH or K₂CO₃.

Extraction: Extract the aqueous layer multiple times with an organic solvent such as

dichloromethane (DCM) or ethyl acetate.

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to afford the pure N,N-Dimethyl-histidine-OMe.

Data Summary: N,N-Dimethylation Methods
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Parameter
Eschweiler-Clarke
Reaction

Alternative Reductive
Amination

Reagents Formaldehyde, Formic Acid
Formaldehyde, NaCNBH₃ or

NaBH(OAc)₃

Mechanism
Iminium formation, hydride

transfer from formate

Iminium formation, hydride

transfer from borohydride

Pros

Inexpensive reagents, no

quaternization, high yield,

irreversible (CO₂ evolution)

Milder conditions, broad

substrate scope

Cons
Requires heating, acidic

conditions

More expensive reagents,

potential for ester reduction[9],

toxic cyanoborohydride

byproducts

Source(s) [6][8][10] [9][13]

Conclusion
The synthesis of N,N-Dimethyl-histidine-OMe is reliably accomplished via a two-step sequence

involving Fischer esterification of L-histidine followed by an Eschweiler-Clarke N,N-

dimethylation. This pathway is efficient, scalable, and utilizes cost-effective reagents. The

esterification step effectively protects the carboxylic acid, while the Eschweiler-Clarke reaction

provides a robust method for exhaustive methylation of the primary amine to the desired

tertiary amine without the risk of forming quaternary ammonium byproducts. The rationale and

protocols presented herein provide a solid foundation for the successful synthesis of this

valuable amino acid derivative for applications in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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